5-(4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the systematic name Carbamic acid, methyl-, 3-methylphenyl ester , has the chemical formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It belongs to the class of oxazole derivatives and exhibits interesting biological properties.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is via the reaction of 3-methylphenyl isocyanate with 1-benzofuran-3-carboxylic acid . The resulting intermediate undergoes cyclization with 4-methylphenyl hydrazine to form the oxazole ring. The final step is the carbamylation of the oxazole nitrogen with methyl chloroformate or methyl isocyanate .
Reaction Conditions::Isocyanate Formation: Reaction of with in a suitable solvent (e.g., dichloromethane or acetonitrile).
Oxazole Formation: Cyclization of the intermediate with in anhydrous conditions.
Carbamylation: Treatment of the oxazole intermediate with or .
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions, optimizing yields and minimizing waste.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions at the carbamate nitrogen are possible.
Hydrolysis: Hydrolysis of the carbamate group under acidic or basic conditions.
Oxidation: Oxidizing agents like or .
Substitution: Nucleophiles such as or .
Hydrolysis: Acidic or basic hydrolysis conditions.
Major Products:: The specific products depend on reaction conditions and substituents. Oxidation may yield carboxylic acids, while substitution can lead to various derivatives.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Biological Studies: Used to probe cellular pathways and molecular interactions.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an area of ongoing research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While there are related oxazole derivatives, this compound’s distinct benzofuran moiety sets it apart. Similar compounds include 5-(4-methylphenyl)isoxazole-3-carboxylic acid and m-Cresyl methylcarbamate .
Properties
Molecular Formula |
C27H21N3O4 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H21N3O4/c1-16-10-12-18(13-11-16)23-15-21(30-34-23)26(31)29-24-20-8-3-4-9-22(20)33-25(24)27(32)28-19-7-5-6-17(2)14-19/h3-15H,1-2H3,(H,28,32)(H,29,31) |
InChI Key |
YBKVPYMSNOCSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.